

Technical Guide: Certificate of Analysis for Betahistine Impurity 5-¹³C,₃

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Compound of Interest

Compound Name: Betahistine impurity 5-¹³C,₃

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies related to Betahistine Impurity 5, with a specific focus on its isotopically labeled form, Betahistine Impurity 5-¹³C,₃. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and quality control of Betahistine-related pharmaceutical products.

Introduction

Betahistine is a histamine analog used in the treatment of Ménière's disease. As with any active pharmaceutical ingredient (API), the identification and control of impurities are critical for ensuring its safety and efficacy. Betahistine Impurity 5 is a known related substance. The isotopically labeled version, Betahistine Impurity 5-¹³C,₃, serves as an internal standard for quantitative analysis in bioanalytical and other sensitive analytical methods. A Certificate of Analysis (CoA) for this impurity provides essential data on its identity, purity, and content. While a specific CoA for the ¹³C,₃ labeled version is not publicly available, this guide synthesizes available data for Betahistine Impurity 5 and provides general analytical protocols.

Quantitative Data Summary

The following tables summarize the key quantitative data typically found on a Certificate of Analysis for a pharmaceutical impurity standard. The data presented here is based on available information for the non-labeled Betahistine Impurity 5.

Table 1: Identification and Chemical Properties

Parameter	Value
Chemical Name	2-Hydroxy-2-(2-(methyl(2-(pyridin-2-yl)ethyl)amino)-2-oxoethyl)succinic acid[1]
Molecular Formula	C ₁₄ H ₁₈ N ₂ O ₆ [1]
Molecular Weight	310.3 g/mol [1]
CAS Number	Not Available[1]
Appearance	Off-white solid[1]
Solubility	Methanol[1]

Table 2: Purity and Assay

Parameter	Method	Specification	Result
Purity	HPLC	≥98%	98%[1]
Identity	¹ H-NMR, Mass Spec	Conforms to structure	Consistent with structure
Storage	-	2-8 °C[1]	-

Experimental Protocols

Detailed methodologies are crucial for the accurate analysis and qualification of impurity standards. The following sections outline typical experimental protocols for the key analytical techniques used.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

A robust HPLC method is essential for assessing the purity of Betahistine and its impurities. An eco-friendly HPLC method has been developed for the determination of Betahistine in the presence of its process-related impurities.[2][3][4]

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 column (e.g., 3.5 μm , 75.0 \times 4.6 mm).[2][3][4]
- Mobile Phase: A mixture of 0.01 M Brij-35, 0.12 M sodium dodecyl sulfate (SDS), and 0.02 M disodium hydrogen phosphate, with the pH adjusted to 5.5 using phosphoric acid.[2][3][4]
- Flow Rate: 1.5 mL/min.[2][3][4]
- Detection Wavelength: 260 nm.[2][3][4]
- Column Temperature: 30 $^{\circ}\text{C}$.[2]
- Injection Volume: 20 μL .[2]

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight and structure of impurities.

- Instrumentation: An ESI-ion trap mass spectrometer.[5]
- Ionization Mode: Positive ion mode.[5]
- Nebulizer Gas: Nitrogen at a pressure of 50 psi and a flow of 7 L/min.[5]
- Capillary Voltage: 3500 V.[5]
- Drying Gas Temperature: 220 $^{\circ}\text{C}$.[5]
- Collision Gas: Helium.[5]
- Sample Preparation: A stock solution of the impurity is prepared in a methanol/water (5:5 v/v) mixture.[5]

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

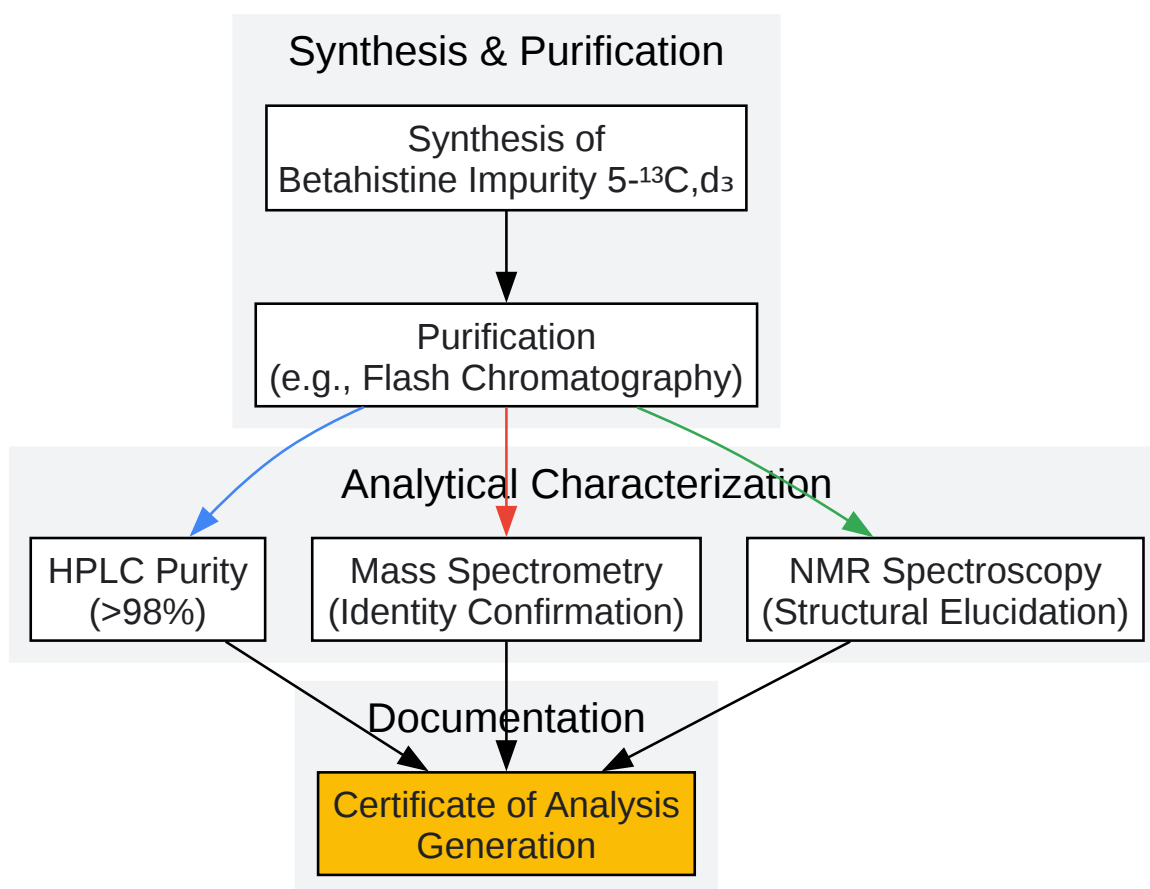
NMR spectroscopy provides detailed information about the molecular structure.

- Instrumentation: A 400 MHz NMR spectrometer.[5]
- Nuclei: ^1H and ^{13}C . [5]
- Solvent: Deuterated solvent appropriate for the sample's solubility (e.g., Methanol- d_4).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the analysis and certification of a pharmaceutical impurity standard like Betahistine Impurity 5- ^{13}C , d_3 .

Workflow for Impurity Standard Certification

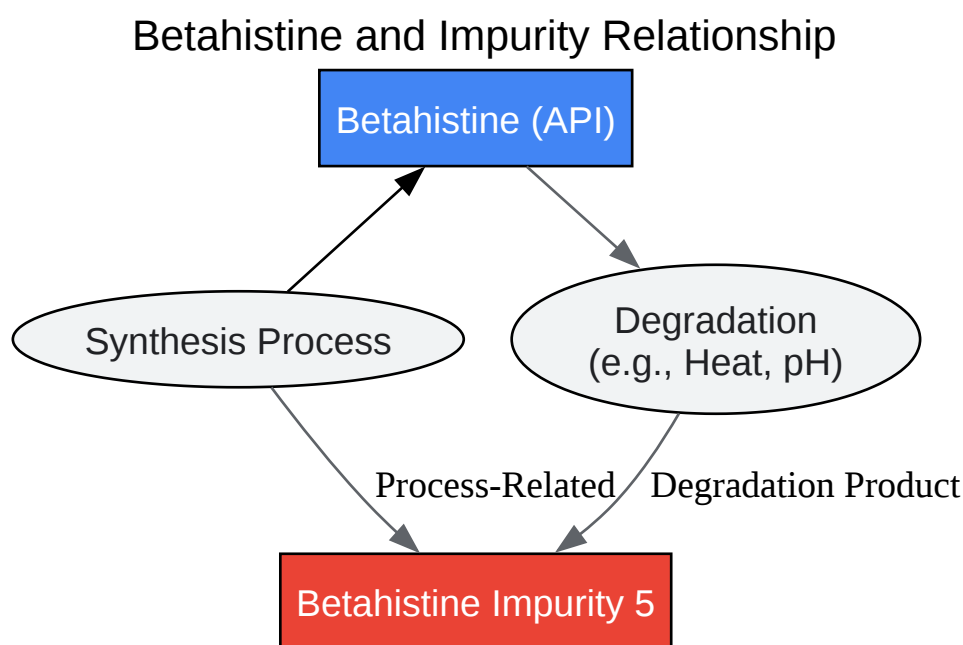


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Caption: Workflow for the certification of Betahistine Impurity 5- ^{13}C , d_3 .

Betahistine Signaling and Impurity Formation

Betahistine acts as a histamine H₁ receptor agonist and H₃ receptor antagonist. The formation of impurities can occur during synthesis or degradation. The diagram below illustrates a simplified conceptual relationship.



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